Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
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Overview
Description
Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate: is a complex organic compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by its long chain of ethoxy groups and a tert-butyl ester at one end. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves the esterification of tert-butyl propanoate with a polyethylene glycol derivative. The reaction is catalyzed by an acid catalyst and carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is subjected to distillation to remove any unreacted starting materials and by-products. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a linker in the formation of polyethylene glycol derivatives.
Biology:
- Utilized in the development of drug delivery systems due to its biocompatibility.
- Serves as a component in the synthesis of polyethylene glycol-conjugated drugs.
Medicine:
- Employed in the formulation of prodrugs to enhance their solubility and bioavailability.
- Used in the design of antibody-drug conjugates for targeted cancer therapy .
Industry:
- Applied in the production of polymers and materials with specific properties.
- Used as a surfactant in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its polyethylene glycol chain, which imparts hydrophilicity and flexibility to the molecules it is attached to. This enhances the solubility and stability of the resulting compounds. The tert-butyl ester group can undergo hydrolysis to release the active drug or molecule at the target site, ensuring controlled release and targeted action.
Comparison with Similar Compounds
- Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Uniqueness:
- The presence of multiple ethoxy groups provides enhanced solubility and flexibility.
- The tert-butyl ester group allows for controlled release of the active molecule.
- The compound’s structure makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C36H71NO16 |
---|---|
Molecular Weight |
773.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H71NO16/c1-35(2,3)52-33(38)7-9-40-11-13-42-15-17-44-19-21-46-23-25-48-27-29-50-31-32-51-30-28-49-26-24-47-22-20-45-18-16-43-14-12-41-10-8-37-34(39)53-36(4,5)6/h7-32H2,1-6H3,(H,37,39) |
InChI Key |
YLRKCGPTRXUWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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